molecular formula C5H9ClO2 B11763549 1-Chloro-5-hydroxypentan-3-one

1-Chloro-5-hydroxypentan-3-one

Cat. No.: B11763549
M. Wt: 136.58 g/mol
InChI Key: NLDWHJIINSOORI-UHFFFAOYSA-N
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Description

1-Chloro-5-hydroxypentan-3-one is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of pentanone and contains both a hydroxyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-hydroxypentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypentan-3-one using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-hydroxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 1-chloro-5-oxopentan-3-one or 1-chloro-5-carboxypentan-3-one.

    Reduction: Formation of 1-chloro-5-hydroxypentan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-5-hydroxypentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-5-hydroxypentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-hydroxypentan-2-one: Similar structure but with the chlorine atom at a different position.

    5-Hydroxy-2-pentanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Acetyl-1-propanol: Contains a hydroxyl group and a carbonyl group but lacks the chlorine atom.

Uniqueness

1-Chloro-5-hydroxypentan-3-one is unique due to the presence of both a hydroxyl group and a chlorine atom, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

1-chloro-5-hydroxypentan-3-one

InChI

InChI=1S/C5H9ClO2/c6-3-1-5(8)2-4-7/h7H,1-4H2

InChI Key

NLDWHJIINSOORI-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(=O)CCCl

Origin of Product

United States

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